molecular formula C48H74N12O12S2 B040140 Mepaot CAS No. 113789-44-9

Mepaot

Cat. No.: B040140
CAS No.: 113789-44-9
M. Wt: 1075.3 g/mol
InChI Key: KCJUGLUYVHOSJK-DCFRFDPNSA-N
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Description

Mepaot (referred to in literature as this compound, [1'-(1'-methyl-4'-thiopiperidine)-acetic acid1]-oxytocin) is a synthetic oxytocin antagonist developed to investigate structural determinants of antioxytocic activity. It is a derivative of [1-deamino]-oxytocin (dOT), modified to enhance antagonistic potency against oxytocin receptors. This compound was synthesized using a combination of solid-phase peptide synthesis and solution-phase coupling, a method optimized for introducing sterically constrained substituents . Its primary pharmacological role is to inhibit oxytocin-induced uterine contractions, making it a candidate for studying preterm labor mechanisms.

Properties

CAS No.

113789-44-9

Molecular Formula

C48H74N12O12S2

Molecular Weight

1075.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-3,11,14,17,20,23-hexazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C48H74N12O12S2/c1-6-27(4)40-46(71)54-30(13-14-36(49)62)42(67)55-33(22-37(50)63)43(68)57-34(47(72)60-17-7-8-35(60)45(70)56-31(20-26(2)3)41(66)52-24-38(51)64)25-73-74-48(15-18-59(5)19-16-48)23-39(65)53-32(44(69)58-40)21-28-9-11-29(61)12-10-28/h9-12,26-27,30-35,40,61H,6-8,13-25H2,1-5H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,66)(H,53,65)(H,54,71)(H,55,67)(H,56,70)(H,57,68)(H,58,69)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1

InChI Key

KCJUGLUYVHOSJK-DCFRFDPNSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCN(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

1'-(1'-methyl-4'-thiopiperidine)acetic acid oxytocin
MePAOT
oxytocin, 1'-(1'-methyl-4'-thiopiperidine)acetic acid-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Mepaot belongs to a class of dOT analogues with β,β-disubstituted side chains. Two key analogues are compared here:

Compound Structural Modification pA2 Value (vs. Oxytocin) Synthesis Method Key Reference
This compound (this compound) 1'-methyl-4'-thiopiperidine substitution Data not reported Solid-phase + 8 + 1 coupling
MeCAOT 1'-thio-4'-methylcyclohexane substitution 7.3 Solid-phase + 8 + 1 coupling

Structural Insights :

  • This compound features a thiopiperidine ring, introducing conformational rigidity and enhanced lipophilicity compared to the parent dOT structure.
  • MeCAOT substitutes a thiomethylcyclohexane group, which provides steric bulk but less nitrogen-based polarity than this compound’s thiopiperidine .

Functional Comparisons

Antagonistic Potency
  • MeCAOT demonstrates a pA2 value of 7.3 , indicating moderate antagonistic efficacy against oxytocin in vitro. This metric reflects its ability to shift oxytocin dose-response curves competitively .
Pharmacokinetic Considerations
  • Neither compound’s bioavailability, metabolism, or tissue penetration is described in the provided evidence. However, structural differences imply divergent solubility and membrane permeability:
    • This compound’s thiopiperidine may enhance blood-brain barrier penetration compared to MeCAOT’s cyclohexane group.
    • Both compounds likely face challenges in oral bioavailability due to peptide backbone instability .

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